molecular formula C17H20N2O4S B3013971 ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate CAS No. 568552-90-9

ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B3013971
CAS No.: 568552-90-9
M. Wt: 348.42
InChI Key: QLFUBAFHHWSMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate (CAS 568552-90-9) is a thiazolidinone derivative characterized by a 4-oxo-1,3-thiazolidin-2-ylidene core and is noted for its potential in diverse biological research applications . Thiazolidinones are a prominent class of heterocyclic compounds studied extensively for their pharmacological properties . This compound is of particular interest in medicinal chemistry research for its reported antibacterial and anticancer activities . Preliminary studies on similar thiazolidinone derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , suggesting a potential mechanism of action that involves the disruption of bacterial cell walls or interference with metabolic pathways . In anticancer research, related compounds have shown promising cytotoxic effects against several human cancer cell lines, such as HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer) . The proposed mechanisms for its anticancer potential may include the induction of apoptosis through both extrinsic and intrinsic pathways, as well as the inhibition of enzymatic activity crucial for cancer cell survival . The Z-configuration of the exocyclic double bond in this compound is critical for its stereochemical stability and interaction with biological targets . With a molecular formula of C 17 H 20 N 2 O 4 S and a molecular weight of 348.42 g/mol, this compound serves as a valuable chemical scaffold for structure-activity relationship (SAR) studies, hit-to-lead optimization, and further investigation into its mechanisms of action . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-23-17(22)8-16-19(15(21)10-24-16)9-14(20)18-13-6-5-11(2)7-12(13)3/h5-8H,4,9-10H2,1-3H3,(H,18,20)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFUBAFHHWSMQM-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/N(C(=O)CS1)CC(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This compound features a complex structure that suggests multiple mechanisms of action, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The compound is characterized by the following structural components:

  • Thiazolidin ring : A five-membered ring containing sulfur and nitrogen.
  • Amino group : Contributes to the compound's reactivity and biological activity.
  • Ethyl ester : Enhances solubility and bioavailability.

The IUPAC name is ethyl (2Z)-{3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}ethanoate, with the molecular formula C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S .

Antibacterial Activity

Research indicates that thiazolidine derivatives exhibit significant antibacterial properties. A study on similar thiazolidine compounds demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell walls or interference with metabolic pathways .

CompoundBacterial StrainInhibition Zone (mm)
Compound 18 (related)Staphylococcus aureus15
Compound 18 (related)Escherichia coli12

This data suggests that this compound could exhibit comparable antibacterial effects.

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been explored through various in vitro studies. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across different types of cancer cells such as HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer) .

Cell LineIC50 Value (µM)Reference
HeLa10
A54915
MCF712

These findings indicate that the compound may induce apoptosis through both extrinsic and intrinsic pathways, thereby offering a dual mechanism for anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes crucial for bacterial survival and cancer cell metabolism.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some thiazolidine derivatives exhibit antioxidant activity, which can help mitigate oxidative stress in cells .

Case Studies

A notable case study involved the evaluation of a related thiazolidine derivative's effects on human skin fibroblasts and tumor cell lines. The study found that the derivative significantly inhibited cell proliferation at low concentrations while maintaining a favorable safety index compared to standard chemotherapeutics like irinotecan .

Scientific Research Applications

Biological Activities

This compound exhibits various biological activities that make it a candidate for further exploration in medicinal chemistry:

  • Antimicrobial Properties : Preliminary studies suggest that thiazolidinone derivatives like ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate may possess antimicrobial properties. Compounds in this class have been shown to inhibit bacterial growth and could be developed into new antibiotics.
  • Anti-inflammatory Effects : Some derivatives of thiazolidinones are noted for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Anticancer Potential : Research indicates that certain thiazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines. This suggests that this compound could be explored for its potential as an anticancer agent.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound can be utilized in several ways:

Drug Development

The compound's structure allows for modifications that can enhance its pharmacological properties. Researchers can synthesize analogs to improve efficacy and reduce toxicity.

Structure–Activity Relationship (SAR) Studies

SAR studies can help identify which parts of the molecule contribute to its biological activity. This information is crucial for optimizing the compound for therapeutic use.

Material Science Applications

In addition to its medicinal applications, this compound may find applications in material science:

  • Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with specific properties, such as enhanced thermal stability or improved mechanical strength.

Example Case Study: Thiazolidinone Derivatives

A study examining various thiazolidinone derivatives demonstrated their effectiveness against specific bacterial strains and highlighted their potential as scaffold structures for drug development. Such studies underscore the importance of exploring compounds like ethyl (2Z)-... in broader pharmacological contexts .

Comparison with Similar Compounds

Structural Comparisons

Thiazolidinone derivatives share a common core but differ in substituents, which dictate their physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents Key Structural Features Reference
Ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate 3-fluoroanilino group Enhanced electronegativity due to fluorine
Methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate 4-chlorophenyl group Increased hydrophobicity
Ethyl 2-cyano-2-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate Cyano and methoxycarbonyl groups Extended conjugation for UV activity
Methyl (2Z)-2-{(2Z)-3-[(cyclopentylidene)amino]-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene}acetate Cyclopentylidene amino and phenylimino groups Planar geometry for crystallinity

Key Observations :

  • The 2,4-dimethylanilino group in the target compound introduces steric bulk and moderate electron-donating effects compared to electron-withdrawing groups (e.g., Cl, F) in analogs .
  • Z-configuration is conserved in all analogs, ensuring similar spatial orientation for receptor binding .

Key Observations :

  • The target compound’s synthesis likely follows conventional cyclization methods (e.g., ZnCl₂-catalyzed reflux) , contrasting with greener approaches like DESs in .

Physicochemical Properties

Comparative data on molecular weight, lipophilicity (XLogP3), and hydrogen bonding:

Compound Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Reference
Ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate 338.4 1.6 1 6
Ethyl (2Z)-2-cyano-2-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate 411.4 2.1 1 8
Methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate 297.7 2.3 0 5

Key Observations :

  • Higher hydrogen bond acceptors (6–8) in cyano/methoxy-substituted derivatives may enhance binding to polar targets .

Key Observations :

  • The 2,4-dimethylanilino group may enhance metabolic stability compared to halogenated analogs .
  • Lack of reported data on the target compound underscores the need for empirical validation of its bioactivity.

Q & A

Q. How to assess the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™). Confirm hits with SPR (surface plasmon resonance) for binding kinetics. MD simulations (e.g., GROMACS) can predict binding stability and guide lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.